(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid
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Overview
Description
(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid is a chemical compound characterized by the presence of a benzo[1,3]dioxole ring substituted with two fluorine atoms at the 2-position and an acetic acid moiety at the 4-position
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their anticancer activity . These compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
A study has shown that similar compounds can cause defluorination at a high rate, which is orders of magnitude higher than previously reported microbial defluorination rates with multiply fluorinated carbon atoms .
Pharmacokinetics
Similar compounds have been shown to have a high potential for particle-bound transport, indicating a medium level of bioavailability .
Result of Action
Similar compounds have been shown to exhibit good selectivity between cancer cells and normal cells .
Action Environment
Similar compounds have been shown to have a high leachability and mobility in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid typically involves the introduction of the difluoro-benzo[1,3]dioxole moiety followed by the attachment of the acetic acid group. One common method involves the reaction of 2,2-difluoro-benzo[1,3]dioxole with a suitable acetic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The fluorine atoms in the benzo[1,3]dioxole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluoro-benzo[1,3]dioxol-4-yl)acetonitrile: This compound has a similar benzo[1,3]dioxole ring but with a nitrile group instead of an acetic acid moiety.
2,2-Difluorobenzo[d][1,3]dioxole-4-carboxylic acid: Similar structure with a carboxylic acid group at the 4-position.
Uniqueness
(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid is unique due to its specific substitution pattern and the presence of both fluorine atoms and an acetic acid group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11)14-6-3-1-2-5(4-7(12)13)8(6)15-9/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALUPQXIZSPUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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